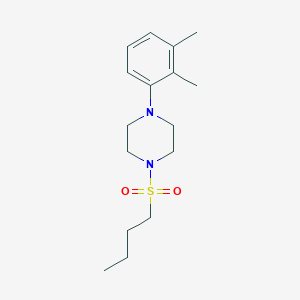
1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine, also known as BU10119, is a piperazine derivative that has shown potential as a therapeutic agent for various neurological and psychiatric disorders. This compound has been studied extensively in recent years due to its unique pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor, which leads to the activation of downstream signaling pathways involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has also been found to decrease the levels of corticosterone, a hormone associated with stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine. One potential direction is to investigate its potential therapeutic effects in clinical trials for anxiety and depression. Another direction is to study its effects in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine and its potential as a tool for studying the 5-HT1A receptor.
Métodos De Síntesis
The synthesis of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine involves the reaction of 1-(butylsulfonyl)piperazine with 2,3-dimethylbenzaldehyde in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques to obtain a pure form of 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine.
Aplicaciones Científicas De Investigación
1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has been studied extensively in various preclinical models for its potential therapeutic effects. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and stress. 1-(butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine has also been found to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a novel therapeutic agent for these disorders.
Propiedades
IUPAC Name |
1-butylsulfonyl-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-4-5-13-21(19,20)18-11-9-17(10-12-18)16-8-6-7-14(2)15(16)3/h6-8H,4-5,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOSLPDKFCPJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylsulfonyl)-4-(2,3-dimethylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,5R*)-1-[3-(methylthio)propyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300909.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-[(4-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5300914.png)
![3-(2,4-dimethylphenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5300916.png)
![1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5300922.png)
![N-[3-(methylthio)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5300940.png)
![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5300963.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide](/img/structure/B5300971.png)
![4-(cyclopropylmethyl)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300983.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide](/img/structure/B5300986.png)
![methyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5300998.png)
![(1S,5S)-3-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5301003.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5301006.png)
![7-(3-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5301008.png)